1-{[7-(2-amino-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide
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Overview
Description
1-{[7-(Carbamoylmethyl)-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperidine-4-carboxamide is a complex organic compound that features a piperidine ring and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[7-(Carbamoylmethyl)-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperidine-4-carboxamide can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the initial preparation of the purine derivative, followed by its functionalization with a piperidine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-{[7-(Carbamoylmethyl)-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
1-{[7-(Carbamoylmethyl)-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[7-(Carbamoylmethyl)-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and have similar pharmacological properties.
Purine derivatives: These compounds share the purine core and are often used in medicinal chemistry.
Uniqueness
1-{[7-(Carbamoylmethyl)-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperidine-4-carboxamide is unique due to its combination of a piperidine ring and a purine derivative, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic uses .
Properties
Molecular Formula |
C16H23N7O4 |
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Molecular Weight |
377.40 g/mol |
IUPAC Name |
1-[[7-(2-amino-2-oxoethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H23N7O4/c1-20-14-12(15(26)21(2)16(20)27)23(7-10(17)24)11(19-14)8-22-5-3-9(4-6-22)13(18)25/h9H,3-8H2,1-2H3,(H2,17,24)(H2,18,25) |
InChI Key |
IABGQPMMPNFQMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CC(=O)N |
Origin of Product |
United States |
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